Technical Guide: 5-Chloro-4-methyl-2-nitroaniline (CAS 7149-80-6)
Technical Guide: 5-Chloro-4-methyl-2-nitroaniline (CAS 7149-80-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-4-methyl-2-nitroaniline, with the CAS number 7149-80-6, is a substituted aromatic amine. Its chemical structure incorporates a chlorine atom, a methyl group, and a nitro group attached to an aniline core. This arrangement of functional groups suggests its potential as a versatile intermediate in organic synthesis. This technical guide provides a summary of the currently available physicochemical properties, a known synthesis protocol, and safety information for this compound. It is important to note that while its structural motifs are common in medicinal chemistry, specific biological activity or applications in drug development for 5-Chloro-4-methyl-2-nitroaniline have not been extensively documented in publicly available scientific literature.
Physicochemical Properties
The known physicochemical properties of 5-Chloro-4-methyl-2-nitroaniline are summarized in the table below for easy reference. Data has been aggregated from various chemical supplier databases.
| Property | Value | Reference(s) |
| CAS Number | 7149-80-6 | [1] |
| Molecular Formula | C₇H₇ClN₂O₂ | [2] |
| Molecular Weight | 186.60 g/mol | [3] |
| Appearance | Not specified in available literature | |
| Melting Point | 159-163 °C | |
| Boiling Point | 339.3 °C at 760 mmHg | |
| Density | 1.415 g/cm³ | |
| Solubility | Data not available in searched literature |
Synthesis
A method for the synthesis of 5-Chloro-4-methyl-2-nitroaniline has been reported and is detailed below.
Experimental Protocol: Synthesis of 5-Chloro-4-methyl-2-nitroaniline[4]
Materials:
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N-(5-Chloro-4-methyl-2-nitrophenyl)acetamide
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Sodium ethoxide
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Ethanol
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Water
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Isopropanol
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n-Hexane
Procedure:
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Prepare a solution of sodium ethoxide in ethanol.
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In a separate vessel, dissolve N-(5-Chloro-4-methyl-2-nitrophenyl)acetamide in ethanol.
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Slowly add the sodium ethoxide solution to the solution of N-(5-Chloro-4-methyl-2-nitrophenyl)acetamide with stirring at room temperature.
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Allow the reaction to proceed for a specified amount of time.
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Pour the reaction mixture into water to precipitate the product.
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Collect the precipitate by filtration.
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Wash the collected solid with a mixture of isopropanol and n-hexane.
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Further wash the solid with n-hexane.
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Dry the final product, 5-Chloro-4-methyl-2-nitroaniline.
Logical Workflow for Synthesis:
Caption: Synthesis of 5-Chloro-4-methyl-2-nitroaniline.
Spectroscopic Data
Applications in Research and Drug Development
Currently, there is a notable lack of published research detailing the specific biological activities or direct applications of 5-Chloro-4-methyl-2-nitroaniline in drug development.[4] Its primary documented role is as an intermediate in organic synthesis.[4]
It is important to distinguish this compound from its isomers, such as 5-Chloro-2-methyl-4-nitroaniline (CAS 13852-51-2), for which some applications in the synthesis of dyes and as a precursor in pharmaceutical and agrochemical development have been noted.[5][6] Another related compound, 5-Chloro-2-nitroaniline, has been investigated for its utility in the synthesis of potential cancer therapeutics and HIV-1 inhibitors.[7] However, these applications cannot be directly attributed to 5-Chloro-4-methyl-2-nitroaniline without specific experimental evidence.
The presence of the nitroaniline moiety is of interest in medicinal chemistry. This core is found in various compounds with a wide range of biological activities. The chloro and methyl substitutions on the benzene ring of the target compound could potentially modulate its electronic and steric properties, which in turn could influence its biological activity and metabolic stability. However, without dedicated studies, any potential therapeutic application remains speculative.
Safety and Handling
Detailed toxicological data for 5-Chloro-4-methyl-2-nitroaniline is not available. As with any chemical, it should be handled with care in a well-ventilated laboratory setting, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For related nitroaniline compounds, potential hazards include skin and eye irritation.
Conclusion
5-Chloro-4-methyl-2-nitroaniline (CAS 7149-80-6) is a chemical compound with established physicochemical properties and a known synthetic route. While its structural features suggest potential as a building block in medicinal chemistry and materials science, there is a clear gap in the scientific literature regarding its biological activity and applications in drug development. This guide serves as a summary of the currently available information and highlights the need for further research to explore the potential of this compound. Researchers investigating this molecule are encouraged to conduct thorough analytical and biological characterization.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 5-Chloro-4-methyl-2-nitroaniline CAS NO.7149-80-6, CasNo.7149-80-6 Jilin haofei import and export trade Co.,Ltd China (Mainland) [haofeijinchukou.lookchem.com]
- 3. 7149-80-6 | 5-Chloro-4-methyl-2-nitroaniline - Alachem Co., Ltd. [alachem.co.jp]
- 4. 5-Chloro-4-methyl-2-nitroaniline | 7149-80-6 | Benchchem [benchchem.com]
- 5. 5-Chloro-2-methyl-4-nitroaniline CAS 13852-51-2 [benchchem.com]
- 6. 5-Chloro-2-methyl-4-nitroaniline CAS#: 13852-51-2 [m.chemicalbook.com]
- 7. 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors_Chemicalbook [chemicalbook.com]
